(S)-2-Amino-2-(4-isopropylphenyl)acetic acid properties
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid properties
An In-Depth Technical Guide to (S)-2-Amino-2-(4-isopropylphenyl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant interest in medicinal chemistry and drug development. Unlike their proteinogenic counterparts, these tailor-made amino acids serve as specialized chiral building blocks, enabling the synthesis of novel peptides, peptidomimetics, and small-molecule drugs with finely tuned pharmacological profiles.[1][2] The incorporation of the 4-isopropylphenyl moiety introduces specific steric and lipophilic characteristics, which can critically influence molecular recognition at biological targets, enhance metabolic stability, or improve pharmacokinetic properties.
This guide provides a comprehensive technical overview of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid, designed for researchers and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, a robust synthetic pathway and methods for ensuring enantiomeric purity, its potential applications, and essential safety protocols. The methodologies described are grounded in established chemical principles to provide a self-validating framework for its synthesis and characterization.
Physicochemical and Stereochemical Properties
The fundamental properties of a compound are critical for its application in synthesis and formulation. (S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a chiral molecule, with the (S)-enantiomer being of primary interest for stereospecific interactions in biological systems. Its physical and chemical data, compiled from various chemical data repositories, are summarized below.
Table 1: Physicochemical Properties of (S)-2-Amino-2-(4-isopropylphenyl)acetic Acid
| Property | Value | Source(s) |
| CAS Number | 168393-61-1 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-2-(4-isopropylphenyl)acetic acid | [4] |
| Appearance | White to off-white solid (typical for amino acids) | N/A |
| Purity | ≥95% - ≥98% (as commercially available) | [1][4] |
| Boiling Point | 320.2 ± 30.0 °C (Predicted) | [3] |
| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.02 ± 0.10 (Predicted, acidic) | [3] |
| LogP | 1.89 (Predicted) | [1] |
| SMILES | CC(C)c1ccc(C(=O)O)cc1 | [1] |
The stereochemical integrity of this molecule is paramount for its function. The therapeutic effect of many chiral drugs is dependent on their specific enantiomeric form, as different enantiomers can have vastly different pharmacological activities or toxicities.[5] Therefore, rigorous control and analysis of enantiomeric purity are essential throughout its synthesis and application.
Figure 1. Molecular Structure of (S)-2-Amino-2-(4-isopropylphenyl)acetic acid.Spectroscopic Characterization
Accurate structural elucidation and purity assessment are non-negotiable in chemical research and development. The following sections detail the expected spectroscopic data for (S)-2-Amino-2-(4-isopropylphenyl)acetic acid and provide standardized protocols for data acquisition. The predicted data are based on the analysis of structurally similar compounds.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Doublet (d) | 6H | Isopropyl methyl protons (-CH(CH₃ )₂) |
| ~3.00 | Septet (sept) | 1H | Isopropyl methine proton (-CH (CH₃)₂) |
| ~5.10 | Singlet (s) | 1H | α-CH proton |
| ~7.40 | Doublet (d) | 2H | Aromatic protons (ortho to isopropyl) |
| ~7.50 | Doublet (d) | 2H | Aromatic protons (ortho to amino acid) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~23.5 | Isopropyl methyl carbons |
| ~34.0 | Isopropyl methine carbon |
| ~58.0 | α-Carbon |
| ~127.0 | Aromatic CH (ortho to amino acid) |
| ~128.0 | Aromatic CH (ortho to isopropyl) |
| ~134.0 | Aromatic quaternary C (ipso to amino acid) |
| ~151.0 | Aromatic quaternary C (ipso to isopropyl) |
| ~175.0 | Carboxylic acid carbon |
Protocol: NMR Spectral Acquisition
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆). The choice of solvent is critical; D₂O is often used for amino acids to exchange the labile N-H and O-H protons, simplifying the spectrum.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the distinct aromatic protons.
-
Use a standard 45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Rationale: Proton decoupling collapses the carbon signals into sharp singlets, simplifying the spectrum and improving the signal-to-noise ratio. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2800 (broad) | O-H stretch, N-H stretch | Carboxylic acid, Amine |
| 2960-2870 | C-H stretch (sp³) | Isopropyl group |
| ~1620-1580 | N-H bend | Primary amine |
| ~1725-1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
Protocol: IR Spectrum Acquisition (ATR)
-
Objective: To identify the principal functional groups.
-
Methodology:
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. Identify and label the wavenumbers of the major absorption bands.
-
Rationale: ATR is a rapid and reliable technique for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets.
-
-
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the molecular formula and structure.
-
Expected Data (Electrospray Ionization, ESI+):
-
Molecular Ion Peak [M+H]⁺: m/z ≈ 194.11
-
Key Fragment: A prominent fragment at m/z ≈ 148, corresponding to the loss of formic acid (HCOOH, 46 Da) from the protonated parent molecule, is characteristic of α-amino acids.
-
Protocol: Mass Spectrum Acquisition (ESI-MS)
-
Objective: To confirm the molecular weight and obtain fragmentation data.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture, often with 0.1% formic acid to promote ionization.
-
Acquisition: Infuse the sample solution into an ESI-equipped mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the tandem MS (MS/MS) spectrum of the parent ion to identify characteristic fragmentation patterns.
-
Rationale: ESI is a soft ionization technique that is ideal for polar molecules like amino acids, typically keeping the parent molecule intact.
-
-
Synthesis and Chiral Resolution
The production of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern pharmaceutical synthesis.[10] A robust and scalable synthesis involves two key stages: the formation of the racemic amino acid backbone and the subsequent resolution of the enantiomers or an asymmetric synthesis approach from the outset.
Proposed Synthesis: Modified Strecker Synthesis
The Strecker synthesis is a classic, reliable method for preparing α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis.[5][11][12]
Figure 2. Proposed Strecker Synthesis and Resolution Workflow.Protocol: Synthesis of Racemic 2-Amino-2-(4-isopropylphenyl)acetic acid
-
Objective: To synthesize the racemic α-amino acid from commercially available starting materials.
-
Methodology:
-
Step 1: α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve 4-isopropylbenzaldehyde and ammonium chloride (NH₄Cl) in an aqueous methanol solution at 0°C.
-
Slowly add a solution of sodium cyanide (NaCN) dropwise while maintaining the low temperature.
-
Causality: The reaction begins with the formation of an imine from the aldehyde and ammonia (from NH₄Cl). The cyanide ion then acts as a nucleophile, attacking the imine to form the stable α-aminonitrile intermediate.[13] This is a one-pot, three-component reaction.[12]
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Nitrile Hydrolysis:
-
Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Causality: The strong acidic conditions and heat hydrolyze the nitrile functional group to a carboxylic acid, yielding the final racemic amino acid hydrochloride salt.[5]
-
-
Workup and Isolation:
-
Cool the reaction mixture. The product may precipitate.
-
Neutralize the solution to the isoelectric point of the amino acid (typically pH ~6) using a base like ammonium hydroxide.
-
Collect the precipitated solid by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum.
-
-
Chiral Resolution
Obtaining the pure (S)-enantiomer is the most critical step for pharmaceutical applications. Several methods can be employed.
-
1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., L-tartaric acid, (1R)-(-)-10-camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
-
2. Enzymatic Resolution: This highly selective method uses an enzyme, such as an acylase, that stereoselectively hydrolyzes an N-acyl derivative of one enantiomer, leaving the other N-acylated enantiomer untouched.[14] The resulting free amino acid and the acylated amino acid can then be easily separated.
-
3. Chiral Chromatography: For analytical and preparative-scale separations, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is highly effective.[3] Columns based on chiral crown ethers or macrocyclic glycopeptides like vancomycin have shown success in resolving phenylglycine derivatives.[3][15][16]
Protocol: Analytical Chiral HPLC
-
Objective: To determine the enantiomeric purity (enantiomeric excess, e.e.) of the final product.
-
Methodology:
-
Column: Chiral stationary phase column (e.g., Crownpak CR(+), Chirobiotic V).
-
Mobile Phase: A typical mobile phase would be an acidic aqueous solution (e.g., perchloric acid solution, pH 1.0-2.0) with an organic modifier like methanol. The exact conditions must be optimized for the specific column and compound.
-
Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 220 nm).
-
Analysis: Inject a solution of the final product. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess by integrating the peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.
-
System Validation: The protocol is validated by first injecting the racemic mixture to confirm baseline separation of the two enantiomer peaks.
-
-
Key Applications and Research Interest
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a valuable building block for creating complex molecular architectures. Phenylglycine and its derivatives are found in a variety of natural products and are crucial side-chain components in several semi-synthetic antibiotics.[2]
The primary applications for this compound are in:
-
Peptidomimetic and Peptide Drug Synthesis: Incorporation of this unnatural amino acid into a peptide sequence can induce specific secondary structures (e.g., β-turns), increase resistance to enzymatic degradation by proteases, and enhance binding affinity to target receptors.[1]
-
Chiral Ligands: The amino acid can be used in the synthesis of chiral ligands for asymmetric catalysis, a field dedicated to creating enantiomerically pure compounds.[10]
-
Small-Molecule Drug Discovery: The 4-isopropylphenylglycine scaffold can be found in molecules designed as potential anti-inflammatory, anticonvulsant, or enzyme-inhibiting agents.[17][18][19] The isopropyl group provides a defined lipophilic and steric profile that can be optimized for binding within hydrophobic pockets of target proteins.
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).
-
Hazard Identification: May cause skin irritation and serious eye damage. May be harmful if swallowed or inhaled.[14][20]
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[20]
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.[14]
-
Keep the container tightly sealed.
-
Store away from strong oxidizing agents, acids, and bases.
-
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[20]
-
Inhalation: Move the person to fresh air. Seek medical advice if discomfort persists.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[20]
-
Conclusion
(S)-2-Amino-2-(4-isopropylphenyl)acetic acid represents a specialized yet highly valuable chiral building block for modern chemical and pharmaceutical research. Its unique structure offers a tool for modulating the properties of bioactive molecules. This guide has provided a technical framework for its properties, characterization, synthesis, and safe handling. The successful application of this and similar non-proteinogenic amino acids relies on the rigorous application of synthetic protocols, meticulous purification and chiral resolution, and comprehensive analytical characterization, thereby enabling the rational design of the next generation of therapeutics.
References
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Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4. [Link]
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Yuan, Y., et al. (2012). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. [Link]
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Saghyan, A. (2017). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2014). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]
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Gherdaoui, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]
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Abdel-Aziz, A. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]
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Piazzi, J., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]
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ResearchGate. (2014). What are the expected different pharmacological activities of compounds (N-substituted phenylglycine)? [Link]
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Talma, M., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. PubMed Central. [Link]
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Zhang, Q., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]
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Master Organic Chemistry. Strecker Synthesis. [Link]
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Organic Chemistry Portal. Strecker Synthesis. [Link]
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Wikipedia. Strecker amino acid synthesis. [Link]
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NIST. 2-Phenylglycine - Mass Spectrum. [Link]
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Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]
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